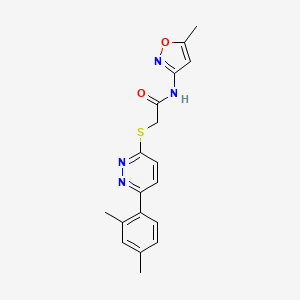

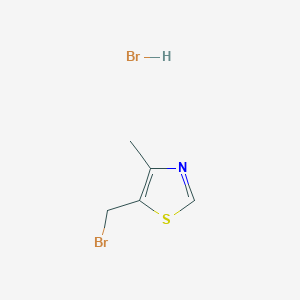

![molecular formula C19H15NO4 B2658653 (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866051-32-3](/img/structure/B2658653.png)

(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone, also known as MDQ, is a synthetic compound that has been used in scientific research for a variety of purposes.

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

- Electrochemical Synthesis: A two-step one-pot electrochemical synthesis method using a related starting material, (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, leads to novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998).

Pharmacological Applications

- Aldose Reductase Inhibition: Quinoxalin-2(1H)-one based designs led to potent and multifunctional aldose reductase inhibitors, demonstrating effectiveness against diabetic complications. These compounds, including phenolic structures, also showed potent antioxidant activity (Qin et al., 2015).

Synthon Development

- Synthon for Quinoline Derivatives: The compound 5H-benzoxazolo[3,2-a]quinolin-5-ones was used as a synthon for the preparation of quinolin-5-ones, demonstrating its utility in the synthesis of otherwise difficult-to-obtain quinoline derivatives (Kim, 1981).

Herbicidal Activity

- HPPD Inhibition for Weed Control: Triketone-quinoline hybrids, functioning as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showed promise as new herbicides, particularly effective in maize fields (Wang et al., 2015).

Chemotherapeutic Research

- Potential Antitumor Activity: Certain benzo[h]quinoline derivatives, structurally related to the antitumor benzo[c]phenanthridine alkaloids, were synthesized and evaluated. However, they were found to be devoid of cytotoxicity in cultured murine lymphoblastic leukaemia cells (Janin, Bisagni, & Carrez, 1993).

Antitumor Phosphorylated Compounds

- Antitumor Phosphorylated Quinolinone Synthesis: Phosphorylation of related compounds and subsequent regioselective dephosphorylation produced monophosphate prodrugs with potential antitumor activity (Cheng et al., 2013).

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVKGWMMJGEVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2658575.png)

![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2658576.png)

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)

![5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2658583.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)

![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)

![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)